molecular formula C10H8N6O B15195102 (6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) CAS No. 87287-58-9

(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone)

Cat. No.: B15195102
CAS No.: 87287-58-9
M. Wt: 228.21 g/mol
InChI Key: LVVQHCFWGRBMHA-UHFFFAOYSA-N
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Description

(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) is a complex organic compound with a unique structure that combines imidazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Scaling up the synthesis would require careful consideration of reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole or triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) exerts its effects is not well-understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar reactivity.

    Double half-Heusler alloys: Compounds with different applications but comparable complexity in their synthesis and properties.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic transformations.

Uniqueness

(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and physical properties

Properties

CAS No.

87287-58-9

Molecular Formula

C10H8N6O

Molecular Weight

228.21 g/mol

IUPAC Name

6-phenyldiazenyl-1H-imidazo[1,2-b][1,2,4]triazol-5-ol

InChI

InChI=1S/C10H8N6O/c17-9-8(16-10(13-9)11-6-12-16)15-14-7-4-2-1-3-5-7/h1-6,17H,(H,11,12,13)

InChI Key

LVVQHCFWGRBMHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C3N2NC=N3)O

Origin of Product

United States

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